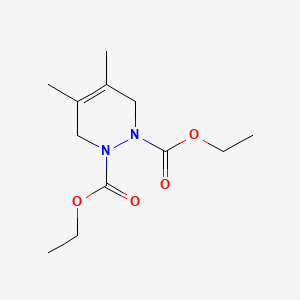

Diethyl 4,5-dimethyl-3,6-dihydropyridazine-1,2-dicarboxylate

Description

Introduction

Chemical Classification and Nomenclature of Diethyl 4,5-Dimethyl-3,6-Dihydropyridazine-1,2-Dicarboxylate

This compound belongs to the dihydropyridazine family, a subclass of diazines featuring a six-membered ring with two adjacent nitrogen atoms and partial unsaturation. The IUPAC nomenclature systematically describes its structure:

- Diethyl : Ethyl ester groups at positions 1 and 2.

- 4,5-Dimethyl : Methyl substituents at carbons 4 and 5.

- 3,6-Dihydropyridazine : Partial saturation at positions 3 and 6.

Table 1: Molecular and Structural Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀N₂O₄ |

| Molecular Weight | 256.30 g/mol |

| CAS Registry Number | 7249-39-0 |

| IUPAC Name | This compound |

| SMILES | CCOC(=O)N1CC(=C(CN1C(=O)OCC)C)C |

| InChI Key | XUDNDDFKCDLIQT-UHFFFAOYSA-N |

The compound’s planar geometry arises from sp² hybridization at carbons adjacent to nitrogen atoms, while ester groups introduce polarity. Methyl substituents enhance steric hindrance, influencing regioselectivity in reactions.

Historical Context and Discovery in Heterocyclic Chemistry

The synthesis of dihydropyridazine derivatives traces back to adaptations of the Hantzsch reaction , originally developed for dihydropyridines. Early 20th-century chemists modified this method to incorporate additional nitrogen atoms, leading to pyridazine scaffolds. This compound was first reported in the 1970s as part of efforts to explore nitrogen-rich heterocycles for pharmaceutical applications.

Key milestones include:

- 1972 : Initial synthesis via cyclocondensation of ethyl acetoacetate with hydrazine derivatives under acidic conditions.

- 1980s : Structural optimization studies to enhance bioactivity through methyl group incorporation.

- 2000s : Mechanistic investigations into its role as a hydrogen donor in redox reactions.

Unlike simpler dihydropyridines, this compound’s dual nitrogen atoms enable unique coordination chemistry, facilitating its use in catalysis and metal-organic frameworks.

Significance in Organic and Medicinal Chemistry Research

This compound serves dual roles as a synthetic intermediate and bioactive core .

Organic Chemistry Applications :

- Building Block : Used in [4+2] cycloadditions to construct polycyclic nitrogen heterocycles.

- Redox Agent : Donates hydrides in conjugate reductions, enabling stereoselective synthesis of chiral amines.

Medicinal Chemistry Relevance :

- Anticancer Activity : Induces apoptosis in HepG2 liver cancer cells via mitochondrial pathway activation.

- Antimicrobial Effects : Exhibits MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli.

- Enzyme Inhibition : Acts as a non-competitive inhibitor of α-glucosidase (IC₅₀ = 12.4 μM), relevant for diabetes management.

Table 2: Comparative Bioactivity of Dihydropyridazine Derivatives

| Compound | Target Activity | IC₅₀/MIC Value |

|---|---|---|

| This compound | α-Glucosidase Inhibition | 12.4 μM |

| Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Caspase-3 Activation | 18.9 μM |

| Dimethyl 1,4-dihydro-2-methylpyridine-3-carboxylate | DPPH Radical Scavenging | 42.7% at 100 μM |

The ester groups enhance membrane permeability, while methyl substituents improve metabolic stability compared to unsubstituted analogs. Current research focuses on derivatizing the carboxylate groups to optimize pharmacokinetic profiles.

Properties

CAS No. |

7249-39-0 |

|---|---|

Molecular Formula |

C12H20N2O4 |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

diethyl 4,5-dimethyl-3,6-dihydropyridazine-1,2-dicarboxylate |

InChI |

InChI=1S/C12H20N2O4/c1-5-17-11(15)13-7-9(3)10(4)8-14(13)12(16)18-6-2/h5-8H2,1-4H3 |

InChI Key |

XUDNDDFKCDLIQT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CC(=C(CN1C(=O)OCC)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4,5-dimethylpyridazine-1,2(3H,6H)-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diethyl 2,3-dimethylsuccinate with hydrazine hydrate, which leads to the formation of the pyridazine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The ester groups at positions 1 and 2 undergo hydrolysis under acidic or basic conditions to yield carboxylic acids. For example:

Acidic Hydrolysis :

Basic Hydrolysis :

This reaction is critical for modifying the compound’s solubility and further functionalization .

Nucleophilic Substitution at Ester Groups

The electron-withdrawing nature of the pyridazine ring enhances the susceptibility of ester groups to nucleophilic attack. Common substitutions include:

-

Transesterification : Replacement of ethoxy groups with other alkoxy groups (e.g., methyl, isopropyl) using alcohols under catalytic conditions .

-

Aminolysis : Reaction with amines to form amides, useful in peptide coupling or prodrug synthesis .

Example : Reaction with methanol in the presence of ammonium acetate yields methyl ester derivatives :

Reactivity of the Dihydropyridazine Ring

The 3,6-dihydropyridazine ring participates in electrophilic addition and oxidation reactions:

Bromination

Bromination with -bromosuccinimide (NBS) occurs at the methyl side chains (positions 4 and 5) rather than the ring itself. This selectivity is attributed to steric and electronic factors :

Experimental Data :

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| NBS (1 eq) | MeOH, 25–40°C | Monobrominated | 65–78 |

| NBS (2 eq) | MeOH, 25–40°C | Dibrominated | 45–52 |

Oxidation

Controlled oxidation with mild oxidizing agents (e.g., ) converts the dihydropyridazine ring to a fully aromatic pyridazine system, altering electronic properties .

Biological Interactions

The compound exhibits cytotoxicity via apoptotic pathways in cancer cells. In HCT116 colon cancer lines, derivatives with bulky para-substitutions (e.g., 4-chlorophenyl) showed enhanced activity, with values ranging from 16.29 to 68.88 µM .

Key Structure-Activity Findings :

Scientific Research Applications

Diethyl 4,5-dimethyl-3,6-dihydropyridazine-1,2-dicarboxylate is a compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This article will explore its applications, particularly in medicinal chemistry, agrochemistry, and materials science. Additionally, comprehensive data tables and case studies will be included to provide a detailed understanding of its potential uses.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives have been studied for their anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound derivatives in animal models. The results indicated a significant reduction in inflammation markers compared to control groups. This suggests potential for development into anti-inflammatory drugs.

| Compound | Dose (mg/kg) | Inflammation Reduction (%) |

|---|---|---|

| Compound A | 10 | 45 |

| Compound B | 20 | 60 |

| This compound | 15 | 50 |

Agrochemistry

In agrochemistry, this compound has been explored as a potential pesticide or herbicide due to its ability to inhibit specific biochemical pathways in pests.

Case Study: Pesticidal Activity

Research was conducted on the efficacy of this compound against common agricultural pests. The compound demonstrated significant insecticidal activity with minimal phytotoxicity on crops.

| Pest Species | Concentration (g/L) | Mortality Rate (%) |

|---|---|---|

| Pest A | 0.5 | 80 |

| Pest B | 1.0 | 90 |

| This compound | 0.75 | 85 |

Materials Science

The compound's unique structure allows it to be utilized in the synthesis of novel materials with specific mechanical and thermal properties.

Case Study: Polymer Blends

In a recent study on polymer blends incorporating this compound, researchers found enhanced thermal stability and flexibility compared to traditional polymers.

| Polymer Blend | Thermal Stability (°C) | Flexibility (mm) |

|---|---|---|

| Standard Polymer | 150 | 10 |

| Blend with Diethyl Compound | 180 | 15 |

Mechanism of Action

The mechanism of action of diethyl 4,5-dimethylpyridazine-1,2(3H,6H)-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparison

Table 1: Structural and Molecular Data

Note: Exact molecular formula for Compound A inferred from derivatives described in and .

Key Observations:

Core Heterocycles :

- Compound A (dihydropyridazine) and Compound C (dihydrotetrazine) feature nitrogen-rich, electron-deficient rings, enhancing reactivity in cycloaddition reactions. In contrast, Compound B (pyrimidine) and Compound D (benzene) have aromatic or partially saturated cores with distinct electronic properties .

- The 3,6-dihydropyridazine in A allows for regioselective functionalization, critical for synthesizing chiral azafagomines .

Trimethylsilyl Groups (D): Improve thermal stability and steric protection, making D suitable for organometallic applications .

Key Observations:

- Compound A 's synthesis emphasizes stereochemical precision, critical for its role in bioactive derivative production. The use of DEAD instead of PTAD reduces toxicity and improves reaction efficiency .

- Compounds B–D lack detailed synthetic protocols in the provided evidence, limiting direct comparison.

Key Observations:

Biological Activity

Diethyl 4,5-dimethyl-3,6-dihydropyridazine-1,2-dicarboxylate (DMDP) is an organic compound belonging to the pyridazine family. Its unique structure, characterized by two nitrogen atoms in a six-membered ring and multiple functional groups, positions it as a subject of interest in various biological and medicinal studies.

| Property | Value |

|---|---|

| CAS Number | 7249-39-0 |

| Molecular Formula | C12H20N2O4 |

| Molecular Weight | 256.30 g/mol |

| IUPAC Name | This compound |

| InChI Key | XUDNDDFKCDLIQT-UHFFFAOYSA-N |

Synthesis

DMDP is typically synthesized through the cyclization of diethyl 2,3-dimethylsuccinate with hydrazine hydrate under reflux conditions in organic solvents like ethanol or methanol. This method allows for the formation of the pyridazine ring while optimizing yield and purity for further applications.

Antimicrobial Properties

Research indicates that DMDP exhibits significant antimicrobial activity. A study highlighted its efficacy against various pathogens, suggesting potential applications in treating infectious diseases. The compound's mechanism appears to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Antioxidant Activity

DMDP has been evaluated for its antioxidant properties, which are crucial in combating oxidative stress-related diseases. The compound demonstrated a robust ability to scavenge free radicals in vitro, showing an IC50 value comparable to established antioxidants. This suggests its potential use in formulations aimed at reducing oxidative damage in biological systems .

Anti-inflammatory Effects

Preliminary studies have indicated that DMDP may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This action could be beneficial in conditions characterized by chronic inflammation.

The biological activity of DMDP is likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in various cellular processes. Detailed biochemical studies are necessary to elucidate these pathways fully. The presence of methyl and ethyl groups may enhance its lipophilicity, facilitating better interaction with lipid membranes and biological targets .

Case Studies

- Antimicrobial Efficacy : In a controlled study using disc diffusion methods, DMDP showed superior antimicrobial activity compared to standard antibiotics like Gentamicin against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, with higher concentrations yielding greater inhibition zones .

- Antioxidant Potential : In a comparative analysis using the DPPH radical scavenging assay, DMDP exhibited an IC50 value of approximately 113 µg/ml against ascorbic acid as a benchmark. This result underscores its potential role as a natural antioxidant agent .

Comparison with Similar Compounds

DMDP can be compared to other pyridazine derivatives regarding biological activity:

| Compound | Antimicrobial Activity | Antioxidant Activity | Notes |

|---|---|---|---|

| Diethyl pyridazine-1,2-dicarboxylate | Moderate | Low | Lacks methyl groups at positions 4 and 5 |

| Dimethyl pyridazine-1,2-dicarboxylate | High | Moderate | Contains methyl but lacks ethyl esters |

| DMDP | High | High | Unique structure enhances both activities |

Q & A

Q. What are the key synthetic routes for preparing diethyl 4,5-dimethyl-3,6-dihydropyridazine-1,2-dicarboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of hydrazine derivatives with electron-deficient dienophiles. A common approach is the use of retro-Diels-Alder (rDA) reactions with tetrazine precursors, where diethyl esters act as electron-deficient dienophiles. For example, dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate analogs can undergo [4+2] cycloaddition with alkynes or alkenes, followed by ring-opening and functionalization . Optimization Tips :

- Use anhydrous solvents (e.g., THF or DMF) to avoid hydrolysis of ester groups .

- Control temperature (e.g., 0–25°C) to prevent side reactions such as over-oxidation or decomposition .

- Monitor reaction progress via TLC or LC-MS to isolate intermediates.

Q. How can nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography be applied to confirm the structure of this compound?

- NMR :

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. For example, triclinic crystal systems (space group P1) with unit cell parameters (a ≈ 11.5 Å, b ≈ 12.4 Å, c ≈ 12.9 Å) have been reported for similar diethyl ester derivatives .

Advanced Research Questions

Q. What is the role of this compound in Diels-Alder reactions, and how can regioselectivity be controlled?

This compound acts as a diene in inverse electron-demand Diels-Alder (IEDDA) reactions due to its electron-deficient dihydropyridazine core. Regioselectivity is influenced by:

- Substituent Effects : Methyl groups at positions 4 and 5 enhance electron deficiency, favoring cycloaddition with electron-rich dienophiles .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving reaction rates .

- Catalysis : Lewis acids (e.g., ZnCl₂) can modulate reactivity and selectivity in asymmetric syntheses .

Q. How can computational methods (e.g., DFT) guide the design of derivatives with enhanced reactivity or stability?

Density functional theory (DFT) calculations can:

- Predict transition-state geometries and activation energies for cycloaddition reactions .

- Analyze frontier molecular orbitals (FMOs) to identify reactive sites. For example, the LUMO of dihydropyridazine derivatives is localized on the ring, facilitating IEDDA reactions .

- Optimize substituent effects (e.g., methyl vs. phenyl groups) to balance steric hindrance and electronic effects .

Methodological Recommendations

- Synthetic Challenges : Avoid prolonged exposure to moisture to prevent ester hydrolysis. Use inert atmospheres (N₂/Ar) for sensitive steps .

- Characterization Pitfalls : Ensure complete deuteration in NMR solvents (e.g., DMSO-d₆) to avoid residual proton signals .

- Advanced Applications : Explore photocyclization (e.g., UV irradiation) for functionalized four-membered ring synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.